molecular formula C11H14O3 B091895 2,4,5-Trimethoxystyrene CAS No. 17598-03-7

2,4,5-Trimethoxystyrene

Cat. No.: B091895
CAS No.: 17598-03-7
M. Wt: 194.23 g/mol
InChI Key: DAINMNHDGRVBQF-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxystyrene is an organic compound that belongs to the class of phenylpropanoids. It is characterized by a styrene backbone with three methoxy groups attached to the benzene ring at the 2, 4, and 5 positions. This compound is known for its presence in various plant species and has been studied for its potential biological activities, including anti-inflammatory and insecticidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethoxystyrene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethoxystyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the double bond in the styrene moiety to a single bond, forming the corresponding ethyl derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4,5-trimethoxystyrene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2,4,5-Trimethoxystyrene can be compared with other similar compounds, such as:

    2,4,5-Trimethoxybenzaldehyde: Shares the same methoxy substitution pattern but differs in the functional group attached to the benzene ring.

    2,4,5-Trimethoxycinnamic Acid: Similar in structure but contains a carboxylic acid group instead of a vinyl group.

    2,4,5-Trimethoxybenzoic Acid: Another related compound with a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its styrene backbone, which allows it to undergo polymerization and other reactions that are not possible with its aldehyde or acid counterparts. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-ethenyl-2,4,5-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-5-8-6-10(13-3)11(14-4)7-9(8)12-2/h5-7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAINMNHDGRVBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170051
Record name 2,4,5-Trimethoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17598-03-7
Record name 2,4,5-Trimethoxystyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trimethoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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